molecular formula C16H12F3NO2 B1273051 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol CAS No. 502625-49-2

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol

Cat. No.: B1273051
CAS No.: 502625-49-2
M. Wt: 307.27 g/mol
InChI Key: NHOGTCDKLUELSC-UHFFFAOYSA-N
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Description

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is a chemical compound with the molecular formula C16H12F3NO2. It belongs to the benzoxazole family, which consists of a benzene ring fused to an oxazole ring.

Scientific Research Applications

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol typically involves the reaction of 2-aminophenol with 3-trifluoromethylbenzaldehyde under specific conditions. The reaction proceeds through a condensation process, followed by cyclization to form the benzoxazole ring. The final step involves the reduction of the intermediate product to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoxazol-2-yl-1-phenylethanol
  • 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)ethanol
  • 2-Benzoxazol-2-yl-1-(2-trifluoromethylphenyl)ethanol

Uniqueness

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOGTCDKLUELSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381200
Record name 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502625-49-2
Record name 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502625-49-2
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